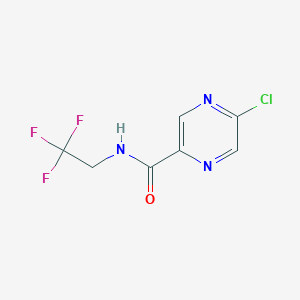

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide

描述

属性

IUPAC Name |

5-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N3O/c8-5-2-12-4(1-13-5)6(15)14-3-7(9,10)11/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQNELZSGIHEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

The typical synthetic approach to 5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide involves two main steps:

- Activation of the carboxylic acid group of 5-chloropyrazine-2-carboxylic acid to a more reactive intermediate, commonly an acyl chloride.

- Amide bond formation by reaction of the activated acid derivative with 2,2,2-trifluoroethylamine.

This method is consistent with classical amide synthesis protocols used for pyrazine carboxamides.

Activation of 5-Chloropyrazine-2-carboxylic Acid

The activation is usually achieved by converting the acid to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) in the presence of catalytic amounts of N,N-dimethylformamide (DMF). DMF acts as a catalyst to facilitate the formation of the acyl chloride.

- Reaction conditions : Typically, refluxing the acid with thionyl chloride for about 1 hour.

- Outcome : Formation of 5-chloropyrazine-2-carbonyl chloride, which is highly reactive and used immediately in the next step to avoid decomposition.

This step is crucial as it transforms the carboxylic acid into a more electrophilic species, enabling efficient amide bond formation.

Amidation with 2,2,2-Trifluoroethylamine

The acyl chloride intermediate is then reacted with 2,2,2-trifluoroethylamine to form the target amide:

- Procedure : The acyl chloride is added dropwise to a stirred solution of 2,2,2-trifluoroethylamine, often in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct.

- Reaction conditions : Ambient temperature stirring for several hours (typically 3–7 hours).

- Purification : The crude product is purified by flash chromatography and crystallization, yielding the pure amide as a solid.

This method yields the desired this compound in moderate to high yields (typically 70–90%).

Alternative Amidation via Direct Nucleophilic Substitution

Some studies report direct nucleophilic substitution of 5-chloropyrazine derivatives by alkylamines, including trifluoroethylamine, without prior formation of acyl chlorides:

- Mechanism : The chlorine atom on the pyrazine ring can be displaced by nucleophilic attack from the amine, forming the amide bond.

- Conditions : Excess amine (3 equivalents) is used to drive the reaction to completion at room temperature over several hours.

- Purification : Products are isolated by chromatography and recrystallization.

This method is less common for the specific trifluoroethyl amide but is reported for related pyrazine-2-carboxamides.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Activation of acid to acyl chloride | 5-chloropyrazine-2-carboxylic acid + thionyl chloride + catalytic DMF, reflux 1 h | Formation of reactive acyl chloride intermediate | Not isolated, used immediately |

| Amidation | Acyl chloride + 2,2,2-trifluoroethylamine + base (triethylamine/pyridine), room temperature, 3–7 h | Classic amide bond formation, base neutralizes HCl | 70–90 |

| Direct nucleophilic substitution | 5-chloropyrazine derivative + excess 2,2,2-trifluoroethylamine, room temperature, 3–7 h | Nucleophilic aromatic substitution on pyrazine ring | 15–98 (varies with amine) |

Analytical and Structural Confirmation

- Spectroscopic data : The amidic carbonyl group is confirmed by IR spectroscopy showing a strong absorption band around 1670–1640 cm⁻¹.

- NMR spectroscopy : ^1H and ^13C NMR confirm the presence of the pyrazine ring, amide NH, and trifluoroethyl group.

- Elemental analysis : Confirms purity and correct stoichiometry within ±0.5% of calculated values.

Research Findings and Optimization Notes

- The use of thionyl chloride with DMF catalyst is a well-established method for activating pyrazine carboxylic acids, yielding clean acyl chlorides suitable for amidation.

- Excess amine improves conversion rates in direct substitution methods but may complicate purification.

- Mild reaction conditions (room temperature) are sufficient for complete conversion, preserving the integrity of the trifluoroethyl group.

- Flash chromatography and recrystallization are effective purification techniques to achieve high-purity products.

- The trifluoroethyl amide moiety imparts stability and unique electronic properties, making this compound valuable for further chemical or biological studies.

化学反应分析

Types of Reactions

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Amide Bond Formation: The amide group can participate in further reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

科学研究应用

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of 5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide involves its interaction with specific molecular targets. The trifluoroethyl amide group can form hydrogen bonds with target proteins, while the chloropyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazine Carboxylic Acid Derivatives

Key Observations :

- The piperidine-containing analog introduces a basic nitrogen, which could alter solubility and binding affinity in medicinal chemistry contexts .

Amide-Functionalized Heterocycles

Key Observations :

- The trifluoroethyl amide group in the target compound may confer metabolic stability due to the strong C-F bonds, contrasting with the hydrolytically labile tetrazole-containing analog in .

- The pyridine-carbamoyl analog () introduces an additional aromatic ring, which could enhance π-π stacking interactions in molecular recognition .

Trifluoromethyl/Trifluoroethyl-Containing Compounds

Key Observations :

- Trifluoroethyl/trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects and resistance to oxidation.

- The hydrazino-thioureido compound () demonstrates the versatility of trifluoromethyl groups in constructing diverse pharmacophores, though its biological data are unspecified .

Research Findings and Implications

- Structural Activity Relationships (SAR): The trifluoroethyl amide group in the target compound may optimize binding to hydrophobic pockets in biological targets, as seen in other fluorinated analogs (e.g., ).

- Synthetic Utility : Analogous syntheses () suggest that the compound could serve as a precursor for hydrazides or heterocyclic scaffolds.

- Comparative Limitations : Unlike piperine-derived amides (), which show neuroprotective effects, the biological relevance of the target compound remains unexplored in the provided literature.

生物活性

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide is a compound of interest due to its potential biological activities, particularly against various strains of Mycobacterium tuberculosis and other pathogens. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and cytotoxicity based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with trifluoroethylamine. This reaction can be conducted under mild conditions to yield the desired amide with good purity and yield.

Antimycobacterial Activity

5-Chloro-pyrazine-2-carboxylic acid derivatives have been extensively studied for their antimycobacterial properties. Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis and other mycobacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| 5-Chloro-N-(4-hydroxyphenyl)pyrazine-2-carboxamide | 3.91 | M. tuberculosis H37Ra |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | M. tuberculosis H37Ra |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 | M. tuberculosis, M. kansasii |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | M. tuberculosis |

These values suggest that certain derivatives maintain potent activity against M. tuberculosis, with MIC values ranging from 1.56 to 6.25 µg/mL across various studies .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine and trifluoromethyl significantly enhances the biological activity of these compounds. Modifications on the phenyl ring also affect the potency; for example, hydroxyl substituents tend to lower cytotoxicity while retaining antimycobacterial efficacy .

Cytotoxicity Assessment

In vitro cytotoxicity studies have shown that many derivatives of 5-chloro-pyrazine-2-carboxylic acid exhibit low toxicity against human cell lines, such as HepG2 and Chinese hamster ovary cells. The selectivity index (SI) values indicate a favorable safety profile for several compounds:

| Compound | SI |

|---|---|

| 5-Chloro-N-(4-hydroxyphenyl)pyrazine-2-carboxamide | >38 |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | >35 |

These findings suggest that while these compounds are effective against mycobacterial strains, they also demonstrate a low risk of cytotoxicity in human cells .

Case Studies

- Study on N-phenylpyrazine Derivatives : A series of thirty derivatives were synthesized and screened against multiple strains of Mycobacterium, revealing consistent activity across various substitutions on the phenyl ring . The results highlighted the importance of hydrophilic substituents in maintaining low cytotoxicity while preserving antimycobacterial efficacy.

- Comparative Analysis : In a comparative study involving standard antitubercular agents like pyrazinamide and isoniazid, several pyrazine derivatives showed comparable or superior activity against M. tuberculosis, suggesting their potential as alternative therapeutic agents .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via amide coupling between 5-chloropyrazine-2-carboxylic acid and 2,2,2-trifluoroethylamine. Key intermediates like 5-chloropyrazine-2-carboxylic acid (CAS RN 36070-80-1) are commercially available but require purity validation (>95.0% by HPLC) . Characterization involves NMR (¹H/¹³C), LC-MS for molecular weight confirmation, and IR spectroscopy to verify amide bond formation. Multi-step protocols for analogous trifluoroethylamide derivatives highlight the use of palladium catalysts and inert conditions for stability .

Q. How can researchers validate the structural integrity of this compound under varying experimental conditions?

- Methodology : Stability studies under thermal, photolytic, and hydrolytic conditions (e.g., 40–100°C, pH 1–12) are critical. Analytical techniques include:

- HPLC : To monitor degradation products (e.g., hydrolysis to carboxylic acid).

- X-ray crystallography : For unambiguous confirmation of the trifluoroethylamide geometry .

- Mass spectrometry : To detect halogen loss (Cl/F) during decomposition .

Q. What biological activity assays are suitable for preliminary evaluation of this compound?

- Methodology : Given its pyrazine core and trifluoroethylamide group, prioritize assays relevant to kinase inhibition or GPCR modulation.

- In vitro enzyme assays : Use recombinant kinases (e.g., EGFR, VEGFR) with fluorescence-based ADP-Glo™ detection.

- Cellular assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility and permeability : Assess via PAMPA or Caco-2 models to guide SAR studies .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

- Methodology :

- Step 1 : Optimize coupling reagents (e.g., HATU vs. EDCI) for amide bond formation.

- Step 2 : Use high-throughput experimentation (HTE) to screen solvents (DMF, THF) and bases (Cs₂CO₃, DIPEA) .

- Step 3 : Employ column chromatography with gradients (e.g., 5–50% EtOAc/hexane) to isolate the product. Yield improvements (>70%) require inert atmospheres and controlled temperatures (40–60°C) .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodology :

- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.

- 2D NMR (COSY, HSQC) : Assign coupling between pyrazine protons and trifluoroethyl groups.

- Cross-validation : Compare with structurally related compounds, such as 2-(5-chloropyridin-2-yl)acetic acid (PubChem CID 24861517) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (PDB IDs: 1M17, 2JDO).

- DFT calculations : Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions on the pyrazine ring .

- MD simulations : Assess stability of the trifluoroethylamide moiety in aqueous environments (AMBER force field) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology :

- Core modifications : Replace pyrazine with pyridine or pyrimidine to assess heterocycle impact.

- Substituent variation : Synthesize analogs with methyl, nitro, or fluoro groups at the 3-/5-positions of the pyrazine ring.

- Bioisosteric replacement : Substitute the trifluoroethyl group with cyclopropane or tert-butylamide for steric/electronic comparisons .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodology :

- Experimental validation : Measure solubility in DMSO, water, and ethanol via nephelometry or UV-Vis spectroscopy.

- QSAR modeling : Use logP calculations (e.g., ACD/Labs) to correlate with experimental data.

- Literature cross-check : Compare with analogs like 5-methyl-2-pyrazinecarboxylic acid (logP = 1.2) .

Q. What factors contribute to variability in biological assay results (e.g., IC₅₀ values) across studies?

- Methodology :

- Purity verification : Ensure >98% purity via HPLC (e.g., C18 column, 0.1% TFA in mobile phase).

- Assay standardization : Use internal controls (e.g., staurosporine for kinase inhibition).

- Batch-to-batch consistency : Characterize multiple synthetic batches with LC-MS and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。